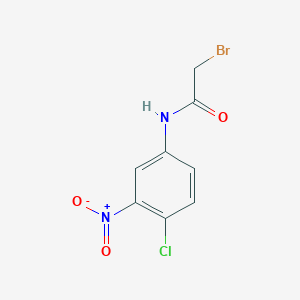

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide

Description

2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide is a halogenated acetamide derivative featuring a brominated acetamide group attached to a para-chloro, meta-nitro-substituted phenyl ring. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring, combined with the reactive bromoacetamide moiety, make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination ligands .

Properties

IUPAC Name |

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXBBQUWJNSGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane (DCM) or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or DCM.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

Reduction: The major product would be 2-amino-N-(4-chloro-3-nitrophenyl)acetamide.

Oxidation: Products would depend on the extent of oxidation and the specific conditions used.

Scientific Research Applications

While there is no information about "2-bromo-N-(4-chloro-3-nitrophenyl)acetamide" directly, some search results provide information on similar compounds and their applications.

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is a compound with potential in medicinal chemistry due to its possible antimicrobial and anticancer properties.

Synthesis The synthesis of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide involves two primary steps:

- Nitration 4-chloroaniline is nitrated, resulting in 4-chloro-3-nitroaniline.

- Acylation The nitrated product undergoes acylation with thiophene-2-acetic acid, utilizing a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Scientific Research Applications N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is used in various scientific fields:

- Chemistry It serves as an intermediate in synthesizing complex molecules.

- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is investigated for potential applications in drug development.

- Industry It is used in producing specialty chemicals and materials.

Antimicrobial Properties Studies indicate that this compound exhibits significant inhibition against various bacterial strains, potentially interfering with bacterial cell wall synthesis or protein function.

Anticancer Activity In vitro evaluations have demonstrated cytotoxic effects against several cancer cell lines:

- Leukemia (MOLT-4)

- Colon Cancer (SW-620)

- CNS Cancer (SF-539)

- Melanoma (SK-MEL-5)

The mechanism of action appears to involve inducing apoptosis in cancer cells through the activation of specific molecular pathways. The nitro group is essential for achieving these anticancer effects.

| Study | Activity Evaluated | Key Findings | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition against E. coli and S. aureus | E. coli, S. aureus |

| Study 2 | Anticancer | GI50 values around 1.57 μM against leukemia cells | MOLT-4, SW-620 |

| Study 3 | Cytotoxicity | Induced apoptosis in melanoma cells | SK-MEL-5 |

Case Studies

- Antimicrobial Efficacy A comparative study showed that this compound has a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ceftriaxone against several gram-positive and gram-negative bacteria.

- Anticancer Mechanism A detailed investigation into its anticancer properties revealed that the compound effectively reduced cell viability in MOLT-4 cells by over 50% at concentrations as low as 1 μM after 48 hours of exposure. The study suggested that the compound activates apoptotic pathways, leading to cell death.

Similar Compounds

- N-(4-chloro-3-nitrophenyl)acetamide: This compound lacks the thiophene ring, which may affect its chemical and biological properties.

- N-(4-bromo-3-nitrophenyl)-2-(thiophen-2-yl)acetamide: This compound has a similar structure but with a bromo group instead of a chloro group, which may influence its reactivity and applications.

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against K. pneumoniae and did not show significant cytotoxic potential in preliminary tests . When combined with ciprofloxacin and cefepime, the effects were additive .

2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, inhibiting their function. The molecular targets and pathways involved would vary based on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The bioactivity and physicochemical properties of halogenated acetamides are highly dependent on the position and nature of substituents on the phenyl ring. Key structural analogs include:

Key Observations :

- Halogen Position : Bromine at the para position (as in 2-bromo-N-(4-bromophenyl)acetamide) enhances thermal stability (mp 148–150°C) compared to ortho-substituted analogs .

- Crystal Packing : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide forms intermolecular hydrogen bonds (N–H···O), influencing solubility and crystallinity .

Functional Group Modifications in the Acetamide Chain

Replacing the bromine in the acetamide group with other halogens or functional groups alters reactivity and bioactivity:

Key Observations :

Antimicrobial Activity

Electron-withdrawing substituents (-NO₂, -Cl, -Br) and their positions critically influence antimicrobial efficacy:

Key Observations :

- Nitro Group Advantage: The meta-nitro group in the target compound reduces MIC values compared to non-nitrated analogs .

- Halogen Synergy: Dual halogenation (e.g., 4-Cl and 3-NO₂) enhances activity against drug-resistant strains like MRSA .

Anticancer Potential

N-(2-Bromo-4-nitrophenyl)acetamide (a close analog) has been used to synthesize anticancer drug libraries. Its bromoacetamide group facilitates cross-linking with biomolecular nucleophiles (e.g., cysteine residues), disrupting cancer cell proliferation .

Biological Activity

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide (CAS No. 349120-95-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure

The compound features a bromine atom, a chlorine atom, and a nitro group attached to a phenylacetamide structure, which contributes to its biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains:

- Mechanism of Action : The compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. The presence of electron-withdrawing groups (like bromine and nitro) enhances its reactivity and interaction with biological targets.

- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that the MIC values against common pathogens ranged from 4.69 to 22.9 µM for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans. The MIC values for antifungal activity were reported to be as low as 0.0048 mg/mL, indicating significant potential for therapeutic applications in treating fungal infections .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of phenylacetamides, including this compound, and evaluated their biological activities. The results indicated that modifications in the nitro and halogen substituents significantly influenced antimicrobial potency .

- Comparative Analysis : Comparative studies with other related compounds showed that derivatives with similar structural motifs exhibited varying degrees of activity based on their substituents. For instance, compounds with additional electron-donating groups demonstrated enhanced antibacterial effects .

- Safety Profile : Toxicological assessments indicated that while the compound shows promising biological activity, it also presents certain risks, such as skin irritation upon contact and harmful effects if ingested .

Q & A

Q. How can researchers design derivatives to enhance selectivity for target enzymes?

- Methodology : Introduce substituents at the acetamide methylene (e.g., fluoro or methyl groups) to modulate steric and electronic effects. Screen derivatives using high-throughput enzyme inhibition assays (e.g., fluorescence polarization) and correlate results with Hammett σ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.